molecular formula C23H23N5O6S B2944969 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 872608-41-8

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2944969
CAS No.: 872608-41-8
M. Wt: 497.53
InChI Key: ZYRRQYGHAJARLJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amine, a thioether, a pyrimidinone, and a benzodioxole. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the thioether could be involved in oxidation-reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of polar groups could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

Research into the synthesis of new diamines and their polymerization with various anhydrides to create polyimides demonstrates the potential of complex organic compounds for creating new materials with desirable physical properties, such as solubility in organic solvents and thermal stability. These materials have applications in high-performance and high-temperature resistant materials (Butt et al., 2005).

Antimicrobial and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, exhibiting COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, illustrates the potential of complex organic molecules in developing new pharmacological agents. These compounds were found to be potent inhibitors with significant selectivity, offering insights into their application in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antioxidant Activity of Amino-Substituted Benzamides

The electrochemical study of amino-substituted benzamide derivatives for their potential as antioxidants showcases the investigative approach towards understanding how complex molecules can act as free radical scavengers. This research is crucial for developing compounds that could mitigate oxidative stress, a factor in many chronic diseases (Jovanović et al., 2020).

Kinesin Spindle Protein Inhibitors

The discovery and development of compounds targeting kinesin spindle protein (KSP) for cancer treatment exemplify the application of complex organic molecules in oncology. Such compounds, through their action in arresting cells in mitosis, offer a pathway for developing novel anticancer therapies (Theoclitou et al., 2011).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and how it’s used. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could involve further studying the properties of this compound and exploring its potential applications. This could include testing its biological activity, investigating its reactivity under different conditions, and optimizing its synthesis .

Mechanism of Action

Properties

CAS No.

872608-41-8

Molecular Formula

C23H23N5O6S

Molecular Weight

497.53

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C23H23N5O6S/c1-2-32-15-6-4-14(5-7-15)21(30)26-19-20(24)27-23(28-22(19)31)35-11-18(29)25-10-13-3-8-16-17(9-13)34-12-33-16/h3-9H,2,10-12H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

ZYRRQYGHAJARLJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N

solubility

not available

Origin of Product

United States

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